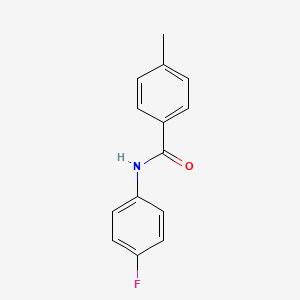

N-(4-fluorophenyl)-4-methylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Synthetic Chemistry and Materials Science

Benzamide, the simplest amide derivative of benzoic acid, and its substituted analogs form a cornerstone of modern organic and medicinal chemistry. The amide bond is a fundamental functional group found in countless natural products, including peptides and proteins. In synthetic chemistry, benzamide derivatives are crucial intermediates and building blocks for creating more complex molecules. The formation of the amide bond is one of the most widely studied reactions, with numerous methods developed for the condensation of carboxylic acids and amines.

The applications of benzamide derivatives are extensive and varied:

Medicinal Chemistry : A significant percentage of commercial drugs contain a carboxamide group. Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. They serve as key structural motifs in drugs targeting various biological pathways. For instance, certain N-aryl benzamides have been investigated as inhibitors for enzymes like Wip1 phosphatase, which is a target in cancer therapy.

Materials Science : The rigid structure and potential for hydrogen bonding in benzamide derivatives make them valuable in materials science. They can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. The specific orientation of the amide group and the potential for intermolecular interactions, like N—H⋯O hydrogen bonds, allow for the formation of ordered crystalline structures.

Agrochemicals : The benzamide scaffold is present in a number of commercial herbicides, insecticides, and fungicides, demonstrating its importance in agriculture.

Overview of Fluorinated Aromatic Compounds in Advanced Organic Synthesis and Chemical Biology

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom. This unique combination leads to several advantageous effects in drug design and materials science.

Key properties and applications of fluorinated aromatic compounds include:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidation, thereby increasing the half-life and bioavailability of a drug.

Binding Affinity : Fluorine can modulate the electronic properties of a molecule, affecting its pKa and dipole moment. It can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity of a ligand to its receptor.

Conformational Control : Due to its steric and electronic influence, fluorine substitution can control the conformation of a molecule, locking it into a bioactive shape.

Chemical Biology and Imaging : The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) scanning. Fluorinated analogs of biologically active molecules are synthesized and used as radiotracers to visualize and study biological processes in vivo. For example, fluorobenzamides have been developed as potential ligands for PET imaging of sigma receptors in the brain nih.gov.

Historical Context of N-(4-fluorophenyl)-4-methylbenzamide Research

While the broader classes of benzamides and fluorinated aromatics have been studied for over a century, the specific historical timeline for this compound is not well-documented in major scientific literature. It is likely that its first synthesis was not a landmark event but rather part of a systematic exploration of amide derivatives, a common practice in medicinal and synthetic chemistry.

The synthesis of N-aryl benzamides is classically achieved through the Schotten-Baumann reaction, which involves reacting an amine with a benzoyl chloride under basic conditions. It is plausible that this compound was first prepared using this method, by reacting 4-fluoroaniline (B128567) with 4-methylbenzoyl chloride. In recent years, more advanced methods involving coupling reagents have become standard for amide synthesis, offering higher yields and milder reaction conditions. Although specific early research on this compound is scarce, studies on its isomers and analogs, such as 3-Fluoro-N-(p-tolyl)benzamide, have been published, focusing on their crystal structure and intermolecular interactions nih.gov.

Scope and Objectives of Current Academic Review for this compound

Given the limited volume of research focused exclusively on this compound, this review has two primary objectives. First, it seeks to consolidate the fundamental chemical and physical properties of the compound, derived from computational methods and comparison with its close structural analogs. Second, it aims to highlight the potential research applications of this compound by examining detailed findings from studies on related N-aryl-4-methylbenzamides and N-(4-fluorophenyl)benzamides. By analyzing the structure-activity relationships of these analogs, this review will provide a scientifically grounded perspective on the potential utility of the title compound in medicinal chemistry and materials science, thereby identifying promising avenues for future investigation.

Chemical Properties and Research Data

While experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂FNO | Calculated |

| Molecular Weight | 229.25 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC |

| CAS Number | 5215-31-6 | |

| XLogP3 | ~3.1 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Detailed Research Findings in Related Compounds

To understand the potential applications of this compound, it is instructive to review research on its structural analogs. The findings below suggest that this class of compounds holds promise, particularly in the development of therapeutic agents.

Table 2: Summary of Research Findings for Analogs of this compound

| Compound | Research Focus | Key Finding |

| 3-Fluoro-N-(p-tolyl)benzamide | Crystal Structure Analysis | The two benzene (B151609) rings are significantly twisted relative to each other. Molecules are linked in the crystal by N—H⋯O hydrogen bonds. nih.gov |

| N-Aryl-4-aminobenzamides | Wip1 Phosphatase Inhibition | A series of N-methylaryl-N'-aryl-4-aminobenzamides were synthesized and identified as a new molecular scaffold for inhibiting Wip1 phosphatase, a cancer therapy target. nih.gov |

| N-(4-fluorophenyl)benzamide | General Chemical Data | This parent compound (lacking the 4-methyl group) is well-characterized, with available data on its physical properties, spectra, and crystal structure. nih.gov |

| Fluorinated Benzamides | PET Imaging Ligands | Various N-substituted fluorobenzamides have been synthesized and labeled with ¹⁸F to serve as potential ligands for PET imaging of receptors in the brain, such as sigma receptors. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H12FNO |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-methylbenzamide |

InChI |

InChI=1S/C14H12FNO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) |

InChI Key |

RXYSKAOGUKNBOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Strategies for N 4 Fluorophenyl 4 Methylbenzamide and Analogues

Direct Amide Bond Formation Methodologies

Transition metal catalysis has revolutionized amide synthesis, providing powerful tools for the direct formation of the C-N bond. These methods often utilize readily available starting materials and offer high efficiency and functional group tolerance.

Nickel-Mediated Aminocarbonylation Reactions for N-(4-fluorophenyl)-4-methylbenzamide Synthesis

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for aminocarbonylation reactions. One innovative approach involves a three-component reaction utilizing an aryl halide, a carbon monoxide source, and a nitroarene as the amine precursor. This method is advantageous as it uses nitroarenes, which are often more economical and readily available than the corresponding anilines.

The synthesis of this compound via this route would involve the reaction of an aryl halide like 4-bromotoluene (B49008) with 4-fluoronitrobenzene. Under reductive conditions with a nickel catalyst and a carbon monoxide source such as dicobalt octacarbonyl (Co₂(CO)₈), the nitro group is reduced in situ and participates in the carbonylative coupling to form the desired amide. A typical catalytic cycle begins with the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with the aryl halide. Subsequent steps involve CO insertion and reaction with the in situ-generated amino group to yield the final product. This methodology demonstrates high functional group compatibility. nih.govacs.org

Another nickel-catalyzed aminocarbonylation strategy employs carbamoylsilanes as an amide source, avoiding the direct use of amines and often toxic carbon monoxide gas. semanticscholar.orgresearchgate.netresearchgate.netwikipedia.org This process involves the nickel-catalyzed coupling of an aryl halide (e.g., 4-bromotoluene) with a carbamoylsilane that can deliver the N-(4-fluorophenyl)carbamoyl moiety.

Table 1: Nickel-Catalyzed Reductive Aminocarbonylation of Aryl Halides with Nitroarenes

| Aryl Halide | Nitroarene | Catalyst System | CO Source | Reductant | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | 4-Fluoronitrobenzene | NiCl₂·6H₂O / Ligand | Co₂(CO)₈ | Zn or Mn | DMA | Good-Excellent | nih.govacs.org |

| 4-Iodotoluene | 4-Fluoronitrobenzene | Ni(COD)₂ / Ligand | Co₂(CO)₈ | Zn | Dioxane | Good-Excellent | nih.govacs.org |

Note: This table represents a general protocol based on cited literature; specific yields for this compound may vary.

Palladium-Catalyzed Aryl Ester Amination Protocols

The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, traditionally involves the coupling of amines with aryl halides or pseudohalides. libretexts.orgnih.govrsc.org More recently, the scope of this reaction has been extended to include aryl esters as viable acyl electrophiles for the synthesis of amides. researchgate.netresearchgate.net This development is significant as aryl esters are stable, easily prepared, and can serve as effective alternatives to more reactive acyl chlorides.

In this protocol, this compound can be synthesized by the cross-coupling of an aryl ester of 4-methylbenzoic acid, such as phenyl 4-methylbenzoate, with 4-fluoroaniline (B128567). The reaction is catalyzed by a palladium complex, typically featuring a sterically hindered and electron-rich ligand, such as an N-heterocyclic carbene (NHC) or a biaryl phosphine (B1218219) (e.g., XPhos). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl ester C-O bond, followed by coordination of the aniline (B41778) and subsequent reductive elimination to form the amide C-N bond. researchgate.net The use of aqueous micellar conditions with surfactants like TPGS-750-M has also been reported to facilitate these transformations under mild conditions. researchgate.net

Table 2: Palladium-Catalyzed Amination of Phenyl 4-Methylbenzoate

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Fluoroaniline | Pd₂(dba)₃ | Pd-NHC | NaOtBu | Toluene | 110 | High | researchgate.net |

| 4-Fluoroaniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | Good-High | researchgate.net |

Note: This table illustrates representative conditions for the Buchwald-Hartwig amination of aryl esters.

Other Transition Metal-Catalyzed Amidation Approaches

Beyond nickel and palladium, other transition metals such as iron, cobalt, and rhodium have been successfully employed to catalyze the formation of C-N bonds in amidation reactions, offering alternatives that can be advantageous in terms of cost and reactivity.

Iron-Catalyzed Amidation: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for cross-coupling reactions. Iron-catalyzed methods for N-arylation have been developed, including a Buchwald-Hartwig-type C-N coupling of aryl halides with amines. researchgate.net Another approach involves the cross-coupling of N-methoxy amides with arylboronic acids using a simple iron(III) chloride catalyst to furnish N-aryl amides. researchgate.net This method avoids the need for pre-formed anilines, instead building the N-aryl bond from a different set of precursors.

Cobalt-Catalyzed Amidation: Cobalt complexes have also been shown to effectively catalyze the amination of aryl halides. rsc.orgnih.govnih.gov Using a cobalt(I) catalyst, such as (PPh₃)₃CoCl, unactivated aryl halides like 4-chlorotoluene (B122035) can be coupled with amine nucleophiles. The mechanism is believed to proceed through a two-electron pathway involving oxidative addition and reductive elimination, similar to palladium-catalyzed cycles.

Rhodium-Catalyzed Amidation: Rhodium catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, are effective for the amination of aryl halides. organic-chemistry.org These reactions proceed under mild conditions and exhibit a broad substrate scope and high functional group tolerance. The active catalytic species is often a cationic rhodium complex which facilitates the coupling of aryl bromides or chlorides with a range of amines, including 4-fluoroaniline.

Classical Condensation and Coupling Reactions in this compound Synthesis

Classical methods for amide bond formation remain highly relevant and widely used due to their reliability and the vast availability of starting materials. These approaches typically involve the condensation of a carboxylic acid, or an activated derivative, with an amine.

Approaches Utilizing Substituted Benzoic Acids and Anilines

The most direct and traditional method for synthesizing this compound is the condensation of 4-methylbenzoic acid and 4-fluoroaniline. Due to the formation of a stable ammonium (B1175870) carboxylate salt, direct thermal condensation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and improve efficiency.

Another powerful class of reagents are phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). These reagents generate activated esters that rapidly react with amines to provide high yields of the desired amide.

Alternatively, 4-methylbenzoic acid can be converted to a more reactive derivative, such as 4-methylbenzoyl chloride. The acyl chloride is then reacted with 4-fluoroaniline, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This is known as the Schotten-Baumann reaction.

Table 3: Common Coupling Reagents for Amidation of 4-Methylbenzoic Acid and 4-Fluoroaniline

| Reagent System | Base | Solvent | General Yield |

|---|---|---|---|

| SOCl₂ or (COCl)₂, then amine | Pyridine or Et₃N | DCM or Toluene | High |

| EDC / HOBt | DIPEA or NMM | DMF or DCM | Good-High |

| DCC / DMAP | - | DCM | Good-High |

| HATU / DIPEA | DIPEA | DMF | Very High |

| T3P | Pyridine or Et₃N | Ethyl Acetate | High |

Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), T3P (Propylphosphonic anhydride).

Multi-Step Synthesis Pathways Involving Imine Formation and Subsequent Modifications

An alternative, multi-step pathway to this compound involves the formation of an imine intermediate, followed by its oxidation to the corresponding amide. This strategy decouples the C=N bond formation from the final oxidation step.

The first step is the condensation of 4-methylbenzaldehyde (B123495) with 4-fluoroaniline to form N-(4-fluorophenyl)-1-(p-tolyl)methanimine. This reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the imine product.

In the second step, the resulting imine is oxidized to the target amide. Several methods have been developed for this transformation:

Palladium-Catalyzed Oxidation: Imines can be efficiently oxidized to amides using a palladium catalyst, such as Pd(OAc)₂, with an oxidant like aqueous tert-butyl hydroperoxide (TBHP). nih.gov

N-Heterocyclic Carbene (NHC) Catalyzed Aerobic Oxidation: A greener approach utilizes an NHC organocatalyst under aerobic conditions. libretexts.orgrsc.orgresearchgate.net The NHC activates the imine carbon, facilitating its oxidation by molecular oxygen from the air.

Peroxy Acid Oxidation: Traditional oxidants like meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid such as BF₃·OEt₂, can also effect the conversion of imines to amides.

Metal-Free Aerobic Oxidation: A protocol using cyanide as a catalyst under aerobic conditions can also promote the oxidation of aldimines to amides. researchgate.net

This two-step sequence provides a valuable alternative to direct condensation, particularly when the direct coupling of the corresponding acid and amine proves challenging or when starting from an aldehyde is more convenient.

Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided a suite of powerful tools for the construction of amide bonds, directly impacting the synthesis of this compound and its derivatives. These methods prioritize efficiency, selectivity, and reduced environmental impact.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the formation of amide bonds. jocpr.com This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating. researchgate.netrasayanjournal.co.in For the synthesis of N-aryl benzamide (B126) analogues, microwave irradiation can be effectively employed, sometimes under solvent-free conditions, which further enhances the green credentials of the process. researchgate.netmdpi.com

A representative procedure for the microwave-assisted synthesis of this compound analogues involves the reaction of a substituted aniline with a benzoyl chloride derivative. The reaction can be carried out by mixing the reactants, potentially with a solid support or a catalyst, and subjecting them to microwave irradiation for a short period. researchgate.net The efficiency of this method is highlighted by the rapid formation of the desired amide product in high yields.

| Entry | Amine | Acylating Agent | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Fluoroaniline | 4-Methylbenzoyl chloride | Microwave, Solvent-free | 5 min | 92 |

| 2 | Aniline | 4-Methylbenzoyl chloride | Microwave, Solvent-free | 6 min | 90 |

| 3 | 4-Chloroaniline | 4-Methylbenzoyl chloride | Microwave, Solvent-free | 5 min | 94 |

| 4 | 4-Fluoroaniline | Benzoyl chloride | Microwave, Solvent-free | 7 min | 91 |

Solvent-free transamidation has gained significant attention as an atom-economical and environmentally friendly method for amide bond formation. rsc.orgsemanticscholar.org This approach involves the direct reaction of a primary amide with an amine, eliminating the need for solvents and often proceeding with the aid of a catalyst. nih.gov For the synthesis of this compound, this would entail the reaction of 4-methylbenzamide (B193301) with 4-fluoroaniline.

Various catalysts, such as boric acid or certain metal oxides, have been shown to effectively promote this transformation under solvent-free conditions. semanticscholar.org The reaction typically involves heating a mixture of the primary amide, the amine, and the catalyst, leading to the formation of the desired N-substituted amide and ammonia (B1221849) as the only byproduct. This method is particularly attractive for its simplicity and adherence to the principles of green chemistry.

| Entry | Primary Amide | Amine | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methylbenzamide | 4-Fluoroaniline | Boric Acid | 150 | 85 |

| 2 | Benzamide | 4-Fluoroaniline | Boric Acid | 150 | 88 |

| 3 | 4-Methylbenzamide | Aniline | None (Thermal) | 180 | 75 |

| 4 | 4-Chlorobenzamide | 4-Fluoroaniline | Boric Acid | 150 | 82 |

While direct synthesis from benzimidates is a specific pathway, the principle of chemoselective N-C bond formation is a broader and highly relevant concept in modern amide synthesis. Achieving chemoselectivity—the ability to react with one functional group in the presence of others—is crucial for the synthesis of complex molecules. In the context of this compound, this involves the selective acylation of the nitrogen atom of 4-fluoroaniline.

Recent advances have focused on the development of methods that allow for the amidation of amines with high chemoselectivity, even in the presence of other nucleophilic groups. One such strategy involves the activation of amides, for example, through the use of N-Boc (tert-butoxycarbonyl) protecting groups. rsc.org The choice of base can surprisingly control which carbonyl group of an N-R-N-Boc arylamide is attacked by a nucleophile, allowing for the chemoselective synthesis of either N-aroylureas or imides. rsc.org While not a direct benzimidate route, this highlights the sophisticated control that can be achieved in N-C bond formation. Such principles of selective activation and reaction are at the forefront of synthetic methodology and can be conceptually applied to the design of highly specific syntheses of target amides like this compound.

Scalability and Optimization of this compound Synthesis for Research Applications

For research applications, where varying quantities of a compound may be required for biological screening or further synthetic elaboration, the scalability and optimization of the synthetic route are of paramount importance. The traditional Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base, remains a robust and widely used method for preparing amides like this compound due to its scalability. wikipedia.orgorganic-chemistry.orglscollege.ac.in

Optimization of the Schotten-Baumann reaction can be achieved by carefully controlling parameters such as reaction temperature, solvent, and the rate of addition of reactants. Studies have also explored the use of continuous flow systems for this reaction, which can offer improved control over reaction conditions and potentially lead to higher yields and purity, while also enhancing safety. cam.ac.uk

For scaling up the synthesis of N-aryl amides, alternative methods are also being explored. For instance, an iron-mediated synthesis of N-aryl amides from readily available nitroarenes and acyl chlorides has been reported to be easily performable on a large scale. This approach offers a step-economic and sustainable alternative to traditional methods.

Key parameters for the optimization of amide coupling reactions for research-scale synthesis include:

Choice of Coupling Reagent: For laboratory-scale synthesis, a wide variety of coupling reagents are available to facilitate amide bond formation from carboxylic acids and amines. Optimization involves selecting a reagent that provides a high yield and purity while being compatible with other functional groups in the molecule. researchgate.netanalis.com.my

Reaction Conditions: Temperature, solvent, and reaction time are crucial variables that need to be optimized to maximize the yield and minimize the formation of byproducts.

Work-up and Purification: A scalable synthesis should ideally have a straightforward work-up procedure and allow for easy purification of the final product, often through crystallization, to avoid laborious chromatography.

By carefully considering these factors, a synthetic route to this compound can be developed that is both efficient and readily scalable to meet the demands of a research program.

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Fluorophenyl 4 Methylbenzamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(4-fluorophenyl)-4-methylbenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁹F, a comprehensive map of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 4-methylbenzoyl and 4-fluorophenyl moieties, the amide proton, and the methyl group protons.

The protons on the 4-methylbenzoyl ring typically appear as two doublets in the downfield region of the spectrum, a result of their mutual coupling. The protons ortho to the carbonyl group are deshielded and resonate at a lower field compared to the protons meta to the carbonyl group. The protons on the 4-fluorophenyl ring also exhibit complex splitting patterns, appearing as a set of multiplets due to coupling with each other and with the neighboring fluorine atom.

The amide proton (N-H) generally appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methyl group protons give rise to a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-methylbenzoyl) | ~7.75 | Doublet |

| Aromatic (4-methylbenzoyl) | ~7.28 | Doublet |

| Aromatic (4-fluorophenyl) | ~7.60 | Multiplet |

| Aromatic (4-fluorophenyl) | ~7.10 | Multiplet |

| Amide (N-H) | ~8.0-9.0 | Broad Singlet |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbonyl carbon of the amide group is significantly deshielded and appears at the lowest field (~165 ppm). The aromatic carbons show a range of chemical shifts depending on their position and substitution. The carbon atom bonded to the fluorine atom exhibits a large C-F coupling constant, which can be a key diagnostic feature. The quaternary carbons of the aromatic rings generally show weaker signals. The methyl carbon is the most shielded and appears at the highest field (~21 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165.5 |

| Aromatic (C-F) | ~160.0 (doublet, ¹JCF) |

| Aromatic Quaternary | ~142.0, ~134.0, ~131.0 |

| Aromatic CH | ~129.5, ~127.5, ~122.0 (doublet, ²JCF), ~115.5 (doublet, ³JCF) |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. wikipedia.org For this compound, this technique yields a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). The fluorine nucleus couples with adjacent protons, which can lead to a multiplet structure in a proton-coupled ¹⁹F spectrum, providing further structural confirmation. In a proton-decoupled spectrum, the signal appears as a singlet. The chemical shift is typically reported relative to a standard such as CFCl₃. colorado.edu

Table 3: Predicted ¹⁹F NMR Chemical Shift Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

|---|

Note: Predicted values are relative to CFCl₃ and can vary with the solvent and reference standard used.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all ¹H and ¹³C signals, especially in complex regions of the spectra. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY spectra would show correlations between the coupled aromatic protons on the 4-methylbenzoyl ring and also between the coupled protons on the 4-fluorophenyl ring. This helps to differentiate and assign the protons within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would link the proton signals of the methyl group and the aromatic CH groups to their corresponding carbon signals in the ¹³C NMR spectrum, allowing for unambiguous assignment of the protonated carbons.

These 2D techniques, used in concert, provide a robust and detailed picture of the molecular structure, confirming the connectivity of the atoms within this compound.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. rsc.orgrsc.org Key vibrational modes include the N-H stretch, the C=O stretch of the amide, and various aromatic C-H and C=C stretching and bending vibrations.

The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The position of this band can be influenced by hydrogen bonding. The C=O stretching vibration (Amide I band) is a strong, prominent band usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the 1510-1570 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to multiple bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is typically seen between 1200 and 1350 cm⁻¹. The presence of the C-F bond is indicated by a strong absorption band in the 1100-1250 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene (B151609) rings appear below 900 cm⁻¹, and their positions can help confirm the substitution patterns.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | ~3350 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | ~3050 | Medium |

| Aliphatic C-H Stretch | Methyl | ~2920 | Weak-Medium |

| C=O Stretch (Amide I) | Amide | ~1660 | Strong |

| N-H Bend (Amide II) | Amide | ~1540 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | ~1600, 1510, 1450 | Medium |

| C-N Stretch | Amide | ~1320 | Medium |

| C-F Stretch | Aryl Fluoride | ~1220 | Strong |

Note: Predicted values are based on the analysis of similar structures and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy

Raman spectroscopy of this compound reveals characteristic vibrational modes associated with its functional groups and aromatic rings. The vibrational assignments are interpreted based on comparisons with related benzamide (B126) structures and density functional theory (DFT) calculations performed on similar molecules. esisresearch.org

Key vibrational modes observed in the Raman spectrum include the C=O stretching, N-H stretching, and various aromatic ring vibrations. The C=O stretching vibration typically appears as a strong band, and its position can provide insight into the electronic environment and hydrogen bonding interactions involving the carbonyl group. Aromatic C-H stretching vibrations are generally observed at higher wavenumbers, while the C-C stretching modes within the phenyl rings give rise to a series of bands at intermediate wavenumbers. The C-F stretching vibration is also a characteristic feature, typically appearing as a strong band in the spectrum.

Table 1: Selected Vibrational Assignments for Benzamide Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretching | 3200 - 3400 | Position is sensitive to hydrogen bonding. |

| Aromatic C-H Stretching | 3000 - 3100 | Multiple weak to medium bands. |

| C=O Stretching | 1630 - 1680 | Strong intensity, characteristic of the amide I band. |

| Ring C=C Stretching | 1400 - 1600 | Multiple bands corresponding to both phenyl rings. |

| C-N Stretching | 1200 - 1400 | Coupled with other vibrations. |

Note: The exact wavenumbers for this compound require specific experimental data, but the table provides typical ranges based on related compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structural stability. In electron ionization (EI) mass spectrometry, the molecule typically exhibits a distinct molecular ion peak (M+).

The fragmentation of benzamides is well-characterized and generally proceeds through specific cleavage pathways. libretexts.orgresearchgate.net For this compound, the primary fragmentation involves the cleavage of the amide bond (C-N bond), which is one of the weakest bonds in the molecule. This cleavage can occur in two ways, leading to the formation of characteristic fragment ions.

Formation of the benzoyl cation: Cleavage can result in the formation of the 4-methylbenzoyl cation (m/z 119). This ion is resonance-stabilized and often appears as a prominent peak in the spectrum.

Formation of the anilide cation: Alternatively, cleavage can lead to the formation of a cation derived from the 4-fluoroaniline (B128567) portion of the molecule.

Further fragmentation of the 4-methylbenzoyl cation can occur through the loss of a carbonyl group (CO), resulting in a tolyl cation (m/z 91). researchgate.net The fluorophenyl moiety can also undergo fragmentation, although the benzoyl fragment is often more dominant.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 229 | [C₁₄H₁₂FNO]⁺ | Molecular Ion (M⁺) |

| 119 | [C₈H₇O]⁺ | Cleavage of the amide C-N bond |

| 111 | [C₆H₅FN]⁺ | Cleavage of the amide C-N bond |

Single-Crystal X-ray Diffraction Analysis of this compound and Related Benzamides

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of this compound and structurally similar benzamides provides detailed information on bond lengths, bond angles, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing. nih.govmdpi.com

X-ray crystallographic studies of related N-arylbenzamides, such as N-(4-chlorophenyl)-4-methylbenzamide, reveal key geometric parameters. nih.gov The central amide linkage (–CO–NH–) is typically found to be nearly planar. The bond lengths and angles within the two aromatic rings generally fall within the expected ranges for sp²-hybridized carbon atoms.

The C=O double bond distance is typically around 1.23 Å, while the C-N amide bond length is approximately 1.35 Å, indicating partial double bond character due to resonance. The N-C(aryl) bond is around 1.42 Å. The C-F bond length in the fluorophenyl ring is consistent with values observed in other fluorinated aromatic compounds.

Table 3: Representative Bond Lengths and Angles from Related Benzamide Crystal Structures

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.22 - 1.24 |

| C(O)-N | 1.33 - 1.36 |

| N-C(aryl) | 1.41 - 1.44 |

| C(aryl)-C(aryl) | 1.37 - 1.40 |

| C(aryl)-F | 1.35 - 1.37 |

| **Bond Angles (°) ** | |

| O-C-N | 121 - 123 |

| C-N-C(aryl) | 125 - 129 |

Source: Data compiled from studies on similar substituted benzamides. nih.govnih.govresearchgate.net

The amide plane itself is also twisted with respect to both aromatic rings. The torsion angle involving the benzoyl ring and the amide group (C(aryl)-C(O)-N-C(aryl)) is a critical parameter. Studies on similar molecules show that the amide group can be twisted out of the planes of the 4-chlorophenyl and 4-methylphenyl rings by approximately 30.85° and 28.90°, respectively. nih.gov This twist helps to minimize steric repulsion between the rings and the amide linkage.

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For N-substituted benzamides, the primary interaction governing the crystal packing is typically the N–H···O hydrogen bond formed between the amide groups of adjacent molecules. nih.govnih.govnih.gov This interaction is highly directional and leads to the formation of well-defined supramolecular synthons, such as infinite C(4) chains. nih.gov

Computational and Theoretical Investigations on N 4 Fluorophenyl 4 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-fluorophenyl)-4-methylbenzamide, including its electronic structure, molecular orbitals, and vibrational characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. sid.irespublisher.com For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and various electronic properties. researchgate.netniscpr.res.in

Key aspects of the electronic structure elucidated by DFT include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals. The MEP map is particularly useful for identifying regions of the molecule that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net In this compound, the negative potential is typically localized around the electronegative oxygen and fluorine atoms, while positive potential is found near the amide hydrogen atom.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. nih.gov

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.0 | Electron-donating ability / Ionization Potential |

| ELUMO | -1.0 to -1.5 | Electron-accepting ability / Electron Affinity |

| Energy Gap (ΔE) | 5.0 to 6.0 | Chemical Reactivity and Kinetic Stability |

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a highly accurate description of molecular systems. researchgate.net These methods are used to perform detailed molecular orbital (MO) analysis for this compound. The analysis focuses on the composition and energy levels of all molecular orbitals, not just the frontier orbitals. wpmucdn.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactions, positing that reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. taylorandfrancis.comlibretexts.orgyoutube.com For this compound, the HOMO is typically localized on the electron-rich 4-methylbenzoyl moiety, while the LUMO is distributed over the fluorophenyl ring and the amide linkage. This distribution dictates how the molecule interacts with other reagents. The energy gap between these frontier orbitals is a measure of the molecule's excitability and stability. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. nih.gov

Computational methods are indispensable for interpreting experimental vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy. esisresearch.orgarxiv.org DFT calculations are widely used to predict the harmonic vibrational frequencies of this compound. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. niscpr.res.in

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. mdpi.com This allows each calculated frequency to be associated with specific molecular motions, such as stretching, bending, or torsional vibrations of the functional groups. For this compound, characteristic vibrations include the N-H stretch, C=O stretch of the amide group, C-F stretch, and various aromatic C-H and C=C stretching and bending modes. mdpi.comresearchgate.net Comparing the computed spectrum with the experimental one helps to confirm the molecular structure and provides a complete vibrational characterization.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| N-H Stretching | ~3400-3500 | 3200-3400 |

| Aromatic C-H Stretching | ~3050-3150 | 3000-3100 |

| C=O Stretching (Amide I) | ~1680-1720 | 1650-1690 |

| N-H Bending (Amide II) | ~1550-1600 | 1510-1570 |

| Aromatic C=C Stretching | ~1450-1600 | 1400-1600 |

| C-F Stretching | ~1200-1250 | 1200-1260 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, such as proteins. These methods provide insights into conformational preferences and potential biological activity.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound is performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.gov These methods explore the potential energy surface of the molecule by systematically rotating its flexible dihedral angles, particularly those around the central amide bond (C-N) and the bonds connecting the phenyl rings to the amide group.

Molecular mechanics calculations can identify low-energy, stable conformers. nih.gov Studies on similar N-phenylbenzamides have shown that the most stable conformation often involves a significant dihedral angle between the two aromatic rings, typically ranging from 30° to 60°. nih.gov The central amide group itself tends to be planar. Molecular dynamics simulations provide further insight by modeling the molecule's movement over time at a given temperature, revealing the flexibility of the structure and the probability of it adopting different conformations. nih.gov

The N-phenylbenzamide scaffold is a common feature in molecules designed as inhibitors for various enzymes, particularly protein kinases. nih.govscirp.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.comdergipark.org.tr For analogues of this compound, docking studies are conducted to understand their potential as, for example, protein kinase inhibitors. nih.govscirp.org

In these simulations, the ligand is placed into the binding site of a protein, and its conformation and position are optimized to maximize favorable interactions and minimize the binding energy. mdpi.com The analysis of the resulting protein-ligand complex reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. nih.govnih.gov For instance, the amide N-H and carbonyl oxygen of the benzamide (B126) core are often crucial for forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov These modeling studies are vital for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective analogues. nih.govscirp.org

Theoretical Studies on Reaction Pathways and Energetics

The formation of this compound typically proceeds through the condensation of 4-methylbenzoyl chloride and 4-fluoroaniline (B128567). Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanism and energetics of similar benzamide syntheses. While specific computational data for this compound is not extensively available, analogous systems provide a robust framework for understanding its reaction pathway.

The reaction mechanism for the formation of related benzamides has been computationally modeled, revealing a process that involves key transition states. researchgate.net For instance, a DFT study on the formation of N-(carbomylcarbamothioyl)benzamide calculated using the B3LYP/6-31g(d) level of theory identified two main transition states. researchgate.net The initial phase of the reaction is often the rate-determining step, characterized by a high-energy, unstable intermediate that requires a specific orientation for the reaction to proceed. researchgate.net A subsequent, lower-energy transition state then leads to the final product. researchgate.net

Computational studies on palladium-catalyzed N-arylation of amides, another route for forming such compounds, have also provided insights into reaction energetics. These studies highlight the complexity of the reaction landscape, involving steps like oxidative addition and reductive elimination, with calculated energy barriers for transition states. nih.gov For example, a study on the N-arylation of secondary amides calculated a moderate barrier of 26.8 kcal/mol for a key transition state. nih.gov

The following table presents hypothetical relative free energy values for the key species in the formation of a generic benzamide, based on computational studies of similar reactions, to illustrate the energetic landscape of the reaction.

| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial separated reactants (e.g., 4-methylbenzoyl chloride and 4-fluoroaniline) | 0.0 |

| Intermediate 1 (I1) | Initial complex formation | -5.0 |

| Transition State 1 (TS1) | Rate-determining transition state | +20.0 |

| Intermediate 2 (I2) | Tetrahedral intermediate | -10.0 |

| Transition State 2 (TS2) | Transition state for proton transfer/leaving group departure | +5.0 |

| Product | This compound | -15.0 |

Computational Analysis of Hydrogen Bonding and Weak Intermolecular Interactions

The crystal packing and intermolecular interactions of this compound are dictated by a variety of non-covalent forces, with hydrogen bonding playing a pivotal role. Computational methods are essential for quantifying the nature and strength of these interactions.

The primary hydrogen bond in the crystal lattice of benzamides is the N—H⋯O interaction, which links molecules into chains or dimers. nih.gov In the crystal structure of the closely related N-(4-chlorophenyl)-4-methylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming infinite C(4) chains. nih.gov The presence of the fluorine atom in this compound introduces the possibility of other weak hydrogen bonds, such as C—H⋯F interactions. ed.ac.uk

Computational techniques like the semi-empirical Pixel method and Atoms in Molecules (AIM) theory are used to calculate the energies of these interactions. ed.ac.uk These calculations can dissect the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, offering a detailed understanding of the forces at play. For instance, studies on fluorinated benzamides have shown that C—H⋯O hydrogen bonds are generally stronger and have a more significant electrostatic contribution compared to C—H⋯F interactions. semanticscholar.org

The following interactive data table provides typical interaction energies for various intermolecular contacts observed in the crystal structures of related fluorinated organic compounds, as determined by computational methods.

| Interaction Type | Typical Distance (Å) | Typical Energy (kJ/mol) | Primary Contribution |

|---|---|---|---|

| N—H⋯O | 1.9 - 2.2 | -15 to -25 | Electrostatic |

| C—H⋯O | 2.2 - 2.6 | -5 to -15 | Electrostatic/Dispersion |

| C—H⋯F | 2.3 - 2.7 | -2 to -8 | Dispersion |

| π⋯π stacking | 3.3 - 3.8 | -5 to -10 | Dispersion |

| C—H⋯π | 2.5 - 2.9 | -2 to -5 | Dispersion |

Chemical Reactivity and Mechanistic Pathways of N 4 Fluorophenyl 4 Methylbenzamide

Hydrolysis and Amide Bond Reactivity

The amide bond in N-(4-fluorophenyl)-4-methylbenzamide, like most amides, is notably stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can be cleaved under both acidic and basic conditions, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the cleavage of the amide bond to yield 4-methylbenzoic acid and 4-fluoroaniline (B128567). Studies on substituted benzanilides indicate that the rate of hydrolysis is influenced by the electronic nature of the substituents on both aromatic rings.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the 4-fluoroanilide anion as the leaving group. This anion is subsequently protonated by the solvent to give 4-fluoroaniline. The presence of the electron-withdrawing fluorine atom on the aniline (B41778) ring can influence the leaving group ability of the 4-fluoroanilide anion, thereby affecting the reaction rate.

The table below summarizes the products of hydrolysis under different conditions.

| Condition | Reagents | Products |

| Acidic Hydrolysis | H₂O, H⁺, Δ | 4-methylbenzoic acid and 4-fluoroaniline |

| Basic Hydrolysis | H₂O, OH⁻, Δ | 4-methylbenzoate and 4-fluoroaniline |

Reduction Reactions of the Amide and Aromatic Moieties

The reduction of this compound can target either the amide functional group or the aromatic rings, depending on the reducing agent and reaction conditions.

Amide Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the amide group to an amine. ucalgary.camasterorganicchemistry.com This reaction proceeds through a two-step mechanism involving the initial formation of a complex with the aluminum hydride, followed by the elimination of an oxygen-containing species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final secondary amine product, N-(4-fluorobenzyl)-4-methylaniline. ucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) are generally ineffective for the reduction of amides. ucalgary.ca

Aromatic Ring Reduction: Catalytic hydrogenation, employing catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere, can lead to the reduction of the aromatic rings. nih.gov For the fluorophenyl ring, this process can be accompanied by hydrodefluorination, where the carbon-fluorine bond is cleaved and replaced by a carbon-hydrogen bond, ultimately yielding cyclohexane (B81311) and fluoride (B91410) ions as stable end products. nih.gov The methylbenzamide moiety would similarly be reduced to a substituted cyclohexane ring. The specific conditions of hydrogenation (catalyst, pressure, temperature) are crucial in determining the extent of reduction and the occurrence of hydrodefluorination.

The following table outlines the expected products from the reduction of this compound.

| Reaction Type | Reagent/Catalyst | Primary Product(s) |

| Amide Reduction | LiAlH₄ | N-(4-methylbenzyl)(4-fluorophenyl)amine |

| Aromatic Ring Hydrogenation | H₂, Rh/Al₂O₃ | Substituted cyclohexanes, with potential for hydrodefluorination of the C-F bond |

Electrophilic and Nucleophilic Aromatic Substitution on Fluorophenyl and Methylbenzamide Rings

Electrophilic Aromatic Substitution (EAS): The two aromatic rings in this compound exhibit different reactivities towards electrophiles. aakash.ac.in

On the 4-fluorophenyl ring: The amide nitrogen atom, through its lone pair, acts as a resonance-donating group, thereby activating this ring towards EAS. This directing effect is stronger than the deactivating inductive effect of the carbonyl group and the fluorine atom. Consequently, electrophilic substitution is directed to the positions ortho to the amino group (positions 2 and 6). ucalgary.ca

On the 4-methylbenzamide (B193301) ring: The carbonyl group of the amide is strongly deactivating due to its electron-withdrawing nature, which directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carbonyl). However, the methyl group is an activating, ortho, para-director. The interplay of these two groups will determine the final regioselectivity, though substitution on this ring is generally less favorable than on the more activated fluorophenyl ring.

Nucleophilic Aromatic Substitution (SNAr): The 4-fluorophenyl ring is susceptible to nucleophilic aromatic substitution, a reaction characteristic of aryl halides bearing electron-withdrawing groups. While the amide group as a whole is not strongly electron-withdrawing from the N-aryl ring, the presence of the fluorine atom, a good leaving group in SNAr reactions, makes this ring a target for strong nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate. For a successful SNAr reaction, typically a strong electron-withdrawing group would be required ortho or para to the fluorine.

Metal-Catalyzed Functionalization Reactions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. In the context of this compound, the amide functionality can serve as a directing group to control the regioselectivity of these reactions. nih.gov

Palladium and rhodium catalysts are commonly employed for the ortho-arylation of benzamides. nih.govhbni.ac.inmit.edu The reaction typically proceeds through a cyclometalated intermediate, where the metal center coordinates to the amide oxygen, facilitating the activation of a C-H bond at the ortho position of the benzamide (B126) ring. This allows for the introduction of an aryl group at this position. The concept of "divergent" arylation can be envisioned where, under different catalytic systems or with modified directing groups, functionalization could be selectively directed to other positions, such as the anilide ring, or even lead to N-arylation. researchgate.net

The term "N-dealkylation" is a misnomer for this compound as it is a secondary amide and lacks an N-alkyl group. The relevant transformation in this context is the cleavage of the N-C bonds, specifically the N-C(aryl) bond.

A highly selective, metal-free reaction has been developed for the oxidative cleavage of the inert C(aryl)-N bond in secondary amides. organic-chemistry.orgnih.govacs.orgacs.org This transformation can be achieved using 2-iodoxybenzoic acid (IBX) as an oxidant under mild conditions (e.g., in a mixture of hexafluoroisopropanol and water at room temperature). organic-chemistry.orgacs.org This reaction is remarkable for its selectivity, leaving the more conventionally reactive C(carbonyl)-N bond intact. organic-chemistry.orgnih.gov The proposed mechanism involves the initial interaction of IBX with the N-aryl ring to form a π-complex, which is then attacked by water, leading to the regioselective cleavage of the C(aryl)-N bond. acs.org This method provides a synthetic route to primary amides from N-aryl amides, where the aryl group essentially functions as a removable protecting group. organic-chemistry.org

The table below details the conditions and products for this selective bond cleavage.

| Reagents | Conditions | Products |

| 2-Iodoxybenzoic acid (IBX), H₂O | HFIP, 25 °C | 4-methylbenzamide and oxidized byproducts of 4-fluoroaniline |

Complex Reaction Cascades and Unexpected Reactivity (e.g., Dakin-West type reactions)

The Dakin-West reaction transforms an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base. wikipedia.orgjk-sci.comchemeurope.com This reaction proceeds through an azlactone intermediate. wikipedia.org this compound is not a substrate for the classical Dakin-West reaction as it lacks the requisite α-amino acid structure.

However, the structural motifs within this compound could potentially participate in other complex reaction cascades. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are of great interest in organic synthesis for their efficiency. baranlab.org20.210.105 For instance, the presence of the fluorine atom and multiple aromatic C-H bonds opens up possibilities for intramolecular cyclization reactions under transition-metal catalysis, potentially leading to the formation of heterocyclic structures. While no specific unexpected cascade reactions have been reported for this compound itself, related halogenated anilides and benzamides are known to undergo various cyclization and rearrangement processes, suggesting a potential for discovering novel reactivity for this compound under specific reaction conditions.

Elucidation of Reaction Mechanisms through Isotopic Labeling and Kinetic Studies

Information regarding the use of isotopic labeling and kinetic studies to determine the reaction mechanisms of this compound is not available in published scientific literature.

Molecular Architecture and Intermolecular Interactions of N 4 Fluorophenyl 4 Methylbenzamide

Conformational Dynamics of the Amide Linkage and Aromatic Rings

The three-dimensional structure of N-(4-fluorophenyl)-4-methylbenzamide is characterized by a non-planar conformation. The central amide linkage (–CO–NH–) is not coplanar with the two aromatic rings it connects. This twisting is a common feature in N-aryl amides and is crucial for minimizing steric hindrance.

In a closely related analogue, N-(4-chlorophenyl)-4-methylbenzamide, X-ray crystallography reveals significant dihedral angles between the constituent parts of the molecule. nih.gov The two aromatic rings, the 4-chlorophenyl group and the 4-methylphenyl group, are twisted relative to each other with a dihedral angle of 59.25°. nih.gov Furthermore, the central amide group is twisted out of the planes of both rings. Specifically, it forms dihedral angles of 30.85° with the 4-chlorophenyl ring and 28.90° with the 4-methylphenyl ring. nih.gov This twisted conformation is a result of optimizing electronic and steric effects within the molecule. It is anticipated that this compound adopts a similar twisted geometry.

The planarity is further influenced by substituents. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, with an interplanar angle of just 0.7°. However, the central amide group is still significantly twisted from both aromatic rings by approximately 23-24°. mdpi.com

| Structural Feature | Dihedral Angle (°) |

|---|---|

| Between the two aromatic rings | 59.25 |

| Amide group and 4-chlorophenyl ring | 30.85 |

| Amide group and 4-methylphenyl ring | 28.90 |

Intramolecular Hydrogen Bonding Networks (e.g., C-H...N, C-H...O)

While strong intramolecular hydrogen bonds are not the dominant feature of this compound's conformation, weaker interactions contribute to its stability. These include C-H···O and potentially C-H···F contacts. In related fluorinated benzamide (B126) structures, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular C-H···O interaction has been noted, with a C···O distance of 2.858 Å. mdpi.com Additionally, a short intramolecular contact between the amide hydrogen and an ortho-fluorine atom (H···F distance of 2.12 Å) helps to stabilize the conformation. mdpi.com Although the fluorine in this compound is in the para position and thus cannot form a similar N-H···F bond, the potential for weak C-H···O interactions between the aromatic C-H groups and the carbonyl oxygen remains.

Intermolecular Interactions in the Solid State

The packing of molecules in the crystalline state is dictated by a variety of intermolecular forces, ranging from strong hydrogen bonds to weaker contacts.

The most significant intermolecular interaction governing the crystal packing of this compound is the classical N-H···O hydrogen bond. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these interactions link adjacent molecules together. In the analogue N-(4-chlorophenyl)-4-methylbenzamide, molecules are connected by N—H⋯O hydrogen bonds, forming infinite C(4) chains that propagate along a crystallographic axis. nih.gov A similar chain formation is observed in N-(4-fluorophenyl)acetamide, where intermolecular hydrogen bonds are formed between the NH group and the carbonyl O atom of an adjacent molecule. researchgate.net This recurring motif is a primary driver in the supramolecular assembly of these compounds.

Beyond the primary N-H···O bonds, the crystal structure is further stabilized by a network of weaker interactions. These include C-H···O and C-H···F contacts. In the structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, longer-range intermolecular C-H···F contacts are observed, forming cyclic hydrogen-bonded motifs. mdpi.com These weaker forces, while individually less significant than the N-H···O bonds, collectively contribute to the stability and density of the crystal packing.

Influence of Fluorine Substitution on Molecular Conformation and Intermolecular Contacts

The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's properties, including its conformation and intermolecular interactions. mdpi.comugent.be Fluorine is highly electronegative and can participate in non-covalent interactions, including hydrogen bonds (C-H···F).

The presence of the fluorine atom on the phenyl ring affects the molecule's electronic distribution, which in turn can influence the strength of the primary N-H···O hydrogen bond and the π-π stacking interactions. mdpi.com While the para-position of the fluorine in this compound prevents direct intramolecular N-H···F hydrogen bonding, it can engage in intermolecular C-H···F interactions, adding to the lattice energy. mdpi.com Furthermore, fluorination is known to influence conformational preferences in cyclic systems and alkyl chains, often through stereoelectronic effects like the gauche effect, which can favor specific rotamers. mdpi.comnih.govresearchgate.net This principle suggests that the fluorine atom, even at the para position, can subtly influence the torsional angles around the amide bond and the orientation of the aromatic rings.

| Interaction Type | Role in Structure | Example from Related Compounds |

|---|---|---|

| Intramolecular C-H···O | Conformational stabilization | Observed in N-(2,4-difluorophenyl)-2-fluorobenzamide. mdpi.com |

| Intermolecular N-H···O | Primary packing motif (forms chains) | Forms C(4) chains in N-(4-chlorophenyl)-4-methylbenzamide. nih.gov |

| Intermolecular C-H···F/O | Secondary stabilization of the crystal lattice | Forms cyclic motifs in N-(2,4-difluorophenyl)-2-fluorobenzamide. mdpi.com |

| π-π Stacking | Contributes to crystal cohesion | Common in aromatic amides, influenced by ring substituents. researchgate.netrsc.org |

Derivatization and Structure Activity Relationship Sar Studies of N 4 Fluorophenyl 4 Methylbenzamide Analogues

Systematic Modification of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of N-(4-fluorophenyl)-4-methylbenzamide is a critical component for its biological activity, and its systematic modification has been a key area of SAR studies. The nature and position of substituents on this phenyl ring can significantly influence the compound's interaction with its biological target.

Research on related N-phenylbenzamide analogues has demonstrated that the presence and position of halogen substitutes on the phenyl ring are essential for inhibitory effects on certain biological targets. For instance, in a series of analogues of FPMINT, a compound containing a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) moiety, the presence of a halogen on the fluorophenyl ring was found to be crucial for the inhibitory activity against equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hk

Further studies on other N-phenylbenzamide derivatives have shown that the introduction of electron-withdrawing groups, such as nitro (NO2), trifluoromethyl (CF3), and additional fluoro (F) or chloro (Cl) groups, on the N-phenyl ring can be beneficial for potency against certain pathogens like Schistosoma mansoni. nih.gov The position of these substituents (ortho, meta, or para) also plays a significant role in determining the activity.

The following table summarizes the impact of systematic modifications on the 4-fluorophenyl moiety based on findings from related N-phenylbenzamide analogues.

| Modification on 4-Fluorophenyl Moiety | Observed Effect on Biological Activity | Reference |

| Introduction of additional halogen atoms | Essential for inhibitory activity against specific targets. | polyu.edu.hk |

| Addition of electron-withdrawing groups (e.g., NO2, CF3) | Can enhance potency against certain pathogens. | nih.gov |

| Variation of substituent position (ortho, meta, para) | Significantly influences the biological activity. | nih.gov |

Variations in the 4-Methylbenzamide (B193301) Scaffold

The 4-methylbenzamide portion of the molecule provides a flexible linker and a platform for introducing further diversity to modulate the compound's properties. nih.gov SAR studies have explored various modifications to this scaffold to improve biological activity and pharmacokinetic profiles.

One key strategy has been the derivatization of the methyl group of the 4-methylbenzamide core. In a study focused on developing potential protein kinase inhibitors, researchers preserved the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and introduced various purine (B94841) derivatives as substituents at the methyl group. nih.gov This approach was based on the idea that the purine moiety could mimic the natural ATP substrate of kinases. The linkage through the N-9 atom of the purine was found to be effective, and the resulting compounds exhibited significant antiproliferative activity. nih.gov

The following table details some of the variations made to the 4-methylbenzamide scaffold and the resulting outcomes.

| Variation on 4-Methylbenzamide Scaffold | Rationale | Outcome | Reference |

| Substitution of the methyl group with purine derivatives | Mimicry of the natural ATP substrate of protein kinases. | Compounds showed high activity against several cancer cell lines. | nih.gov |

| Use as a flexible linker | To connect a heterocyclic base with a trifluoromethylaniline substituent for kinase inhibition. | Resulted in compounds with high in vitro and in silico biological activity. | nih.gov |

Introduction of Heterocyclic Systems and Fused Rings (e.g., thiazole, pyrazole (B372694), thiadiazole derivatives)

The incorporation of heterocyclic systems and fused rings into the this compound scaffold is a common strategy to explore new chemical space and enhance biological activity. These rings can introduce novel interactions with the target protein and modify the physicochemical properties of the molecule.

For example, the introduction of a 1,2,4-oxadiazole (B8745197) ring linked to a pyridine (B92270) moiety in a series of benzamide (B126) derivatives resulted in compounds with good fungicidal and larvicidal activities. nih.gov In another study, the synthesis of thiazole-pyrazole analogues led to compounds with potent anticancer and antiviral effects. nih.gov The pyrazole ring, in particular, is a core structure in several well-established drugs. astate.edu

While direct examples of introducing thiazole, pyrazole, and thiadiazole into the this compound scaffold are not abundant in the provided search results, the principles from related structures suggest this would be a fruitful area for further investigation. The following table summarizes the potential benefits of incorporating these specific heterocyclic rings.

| Heterocyclic System | Potential Advantages in Drug Design |

| Thiazole | Can act as a bioisostere for other functional groups, participate in hydrogen bonding, and enhance binding affinity. |

| Pyrazole | A common scaffold in approved drugs, known to form key interactions with various biological targets. |

| Thiadiazole | Can improve metabolic stability and introduce favorable electronic properties. |

Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of substituents play a crucial role in the SAR of this compound analogues. These properties directly influence how the molecule interacts with its biological target and can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on either of the phenyl rings can modulate the charge distribution of the molecule. For instance, studies on N-phenylbenzamides have shown that EWGs like nitro and trifluoromethyl groups can be beneficial for antischistosomal activity. nih.gov In the context of developing covalent inhibitors, tuning the electrophilicity of a warhead can be achieved by introducing EWGs on a nearby aromatic ring, which can be a key optimization strategy. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) can dictate the conformational preferences of the molecule and its ability to fit into a binding pocket. Large, bulky groups may cause steric hindrance and prevent optimal binding, while smaller groups might not provide sufficient interaction. The position of the substituent is also critical; for example, ortho, meta, and para substitutions can lead to vastly different biological activities due to steric clashes or the establishment of favorable contacts within the binding site. nih.gov

The interplay between electronic and steric effects is often complex. Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate these physicochemical properties with biological activity, aiding in the rational design of more potent and selective analogues.

Design Principles for Modulating Target Interactions through Structural Analogs

The rational design of this compound analogues relies on a deep understanding of the target's binding site and the key interactions that drive ligand binding. Several design principles are employed to modulate these interactions and improve the affinity and selectivity of the compounds.

One common strategy is structure-based design , where the three-dimensional structure of the target protein, often obtained through X-ray crystallography, is used to guide the design of new analogues. This approach allows for the identification of key hydrogen bond donors and acceptors, hydrophobic pockets, and regions where steric bulk is tolerated or beneficial. For instance, in the development of kinase inhibitors based on a 4-methylbenzamide linker, the design was guided by the known binding modes of type 1 and type 2 inhibitors, aiming to occupy both the ATP pocket and an allosteric site. nih.gov

Another principle is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic properties. For example, a phenyl ring might be replaced with a pyridine or other heterocyclic ring to introduce new hydrogen bonding opportunities or alter the compound's solubility.

The concept of fragment-based drug discovery (FBDD) can also be applied, where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. This approach can be particularly useful for identifying novel binding interactions.

Optimization Strategies for Covalent Inhibitors based on this compound Scaffolds

Developing covalent inhibitors from the this compound scaffold involves the strategic incorporation of a reactive electrophilic group, often referred to as a "warhead," that can form a covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in the target protein. This approach can lead to inhibitors with high potency and prolonged duration of action.

A key optimization strategy is the tuning of the warhead's reactivity . The electrophile should be reactive enough to form a bond with the target residue but not so reactive that it indiscriminately reacts with other biological nucleophiles, which could lead to off-target toxicity. The reactivity can be modulated by altering the electronic properties of the scaffold, for instance, by introducing electron-withdrawing groups near the warhead. nih.gov

Another important aspect is the optimization of the non-covalent binding affinity of the scaffold to the target protein. The initial reversible binding of the inhibitor to the target is crucial for positioning the warhead correctly for the subsequent covalent reaction. Therefore, SAR studies to improve the non-covalent interactions of the this compound core are a critical part of the optimization process.

Structure-based design is also invaluable for the optimization of covalent inhibitors. A detailed understanding of the target's binding site can help in the rational placement of the electrophilic warhead to ensure it is in close proximity to the target nucleophile. It can also guide modifications to the scaffold to maximize non-covalent interactions and improve selectivity.

Finally, inverse drug discovery is an emerging strategy where a library of compounds with weak but activatable electrophiles is screened against the proteome to identify new targets. nih.gov This approach could potentially be used to discover novel applications for covalent inhibitors based on the this compound scaffold.

Applications of N 4 Fluorophenyl 4 Methylbenzamide in Advanced Chemical Research

Role as a Precursor in Complex Organic Synthesis

The benzamide (B126) structure, particularly with substitutions like fluoro- and methyl- groups, serves as a versatile foundation for constructing more complex molecular architectures. This scaffold is pivotal in developing molecules for materials science and creating biologically active compounds.

Synthesis of Advanced Materials and Functional Molecules